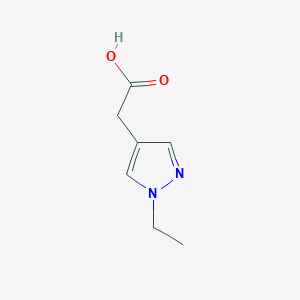

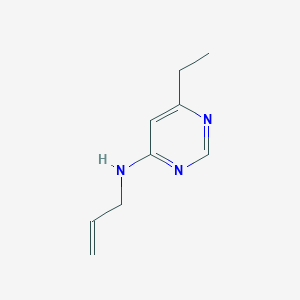

![molecular formula C10H12N6 B1491675 7-(azidometil)-6-ciclopropil-1-metil-1H-imidazo[1,2-b]pirazola CAS No. 2098026-36-7](/img/structure/B1491675.png)

7-(azidometil)-6-ciclopropil-1-metil-1H-imidazo[1,2-b]pirazola

Descripción general

Descripción

The compound “7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole. Pyrazoles are a class of organic compounds known for their five-membered aromatic ring structure with two nitrogen atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Aplicaciones Científicas De Investigación

Química ambiental

En química ambiental, los derivados de pirazol se pueden emplear como sensores para detectar contaminantes y toxinas. El compuesto “7-(azidometil)-6-ciclopropil-1-metil-1H-imidazo[1,2-b]pirazola” podría modificarse para detectar contaminantes ambientales específicos, lo que ayuda en los esfuerzos de monitoreo y remediación.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de los derivados de pirazol en la investigación científica. El compuesto “this compound” tiene potencial para una mayor exploración y utilización en estos campos .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a wide range of biological activities and can be used to treat a variety of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Mode of Action

Pyrazole derivatives have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation . This suggests that 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Pyrazole derivatives have been found to exhibit significant inhibition on various cell lines , suggesting that 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole may have similar effects.

Action Environment

It’s known that the reactions of pyrazole with ozone can occur, suggesting that environmental factors such as ozone concentration may influence the action of 7-(azidomethyl)-6-cyclopropyl-1-methyl-1h-imidazo[1,2-b]pyrazole .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in either aqueous or organic solvent systems. Additionally, it has been shown to interact with various proteins and nucleic acids and to inhibit certain biochemical pathways. However, it is important to note that the effects of 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole on cellular processes and its potential use in drug development are still being studied, and further research is needed to fully understand its effects.

Direcciones Futuras

There are a number of potential future directions for research on 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole. These include further studies on its effects on cellular processes, its potential use in drug development, and its ability to interact with various proteins and nucleic acids. Additionally, the mechanism of action of 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole should be further investigated, and its potential use in other scientific research applications should be explored. Finally, the safety and toxicity of 7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole should be studied in order to ensure its safe use in laboratory and clinical settings.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

7-(azidomethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c1-15-4-5-16-10(15)8(6-12-14-11)9(13-16)7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEAAANICHYJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CC3)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

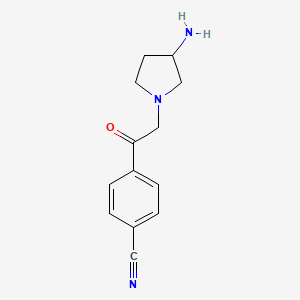

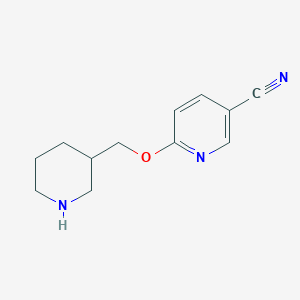

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

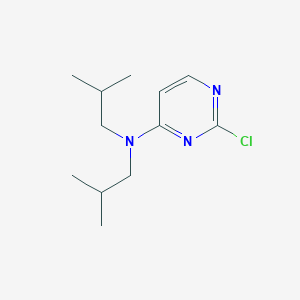

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

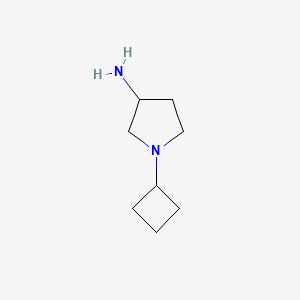

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)